2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-12-21-22-19(29-12)28-11-14-8-16(24)17(27-3)9-23(14)10-18(25)20-13-5-4-6-15(7-13)26-2/h4-9H,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYILWVXOXSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates various pharmacologically relevant functional groups. Its unique structure suggests potential applications in pharmaceuticals, particularly in anti-inflammatory and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 416.5 g/mol. It features a pyridine ring, a thiadiazole moiety, and methoxy substituents, which may interact with biological systems in specific ways. The presence of these functional groups enhances its potential efficacy in various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃S₂ |
| Molecular Weight | 416.5 g/mol |
| Key Functional Groups | Thiadiazole, Pyridine, Methoxy |
Anti-inflammatory Activity
Preliminary studies indicate that the compound may exhibit anti-inflammatory properties . The thiadiazole and pyridine structures are known to interact with enzymes and receptors involved in inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibitory effects on pro-inflammatory cytokines in vitro.
Antimicrobial Activity
The compound also shows potential antimicrobial activity against various bacterial strains. Research has indicated that modifications to the thiadiazole ring can enhance the compound's effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that electron-withdrawing groups at specific positions on the aromatic rings significantly increased antimicrobial potency against tested pathogens .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results suggest it effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity is believed to stem from the presence of hydroxyl groups within its structure.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of the compound is influenced by the nature of substituents on its aromatic rings. For example:
- Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.
- Electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial efficacy .
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inhibition of key signaling pathways associated with cell proliferation .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Its IC50 values indicate promising inhibitory activity, suggesting potential therapeutic applications in managing diabetes-related conditions .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-methoxyphenyl group in the target compound may confer distinct electronic effects compared to 2- or 4-methoxy analogs, influencing π-π stacking and solubility .
Oxadiazole vs. Thiadiazole Analogues
Key Observations :
- Electron Density: Oxadiazoles (O vs.
- Bioactivity : Thiadiazole derivatives often show superior enzyme inhibition (e.g., carbonic anhydrase), while oxadiazoles excel in antiproliferative applications .
Q & A
Basic: What synthetic strategies are employed to construct the pyridinone-thiadiazole core of this compound?
The pyridinone-thiadiazole scaffold can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a preformed pyridinone intermediate with a thiadiazole-thiol derivative. For example:
- Step 1 : Chloroacetylation of a pyridinone precursor using chloroacetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base .
- Step 2 : Thiol-mediated coupling, where the thiadiazole-thiol reacts with the chloroacetylated pyridinone under reflux conditions. Reaction progress is monitored by TLC, and the product is isolated via crystallization or column chromatography .
Advanced: How can reaction conditions be optimized for coupling the thiadiazole and pyridinone moieties?
Optimization involves:
- Solvent Selection : DMF or acetone for polar aprotic conditions to enhance nucleophilicity .
- Base Strength : Potassium carbonate (K₂CO₃) is preferred over weaker bases to deprotonate thiols and drive the reaction .
- Temperature : Reflux (60–80°C) ensures sufficient energy for bond formation without decomposition .
- Stoichiometry : A 1.5:1 molar ratio of thiadiazole-thiol to chloroacetylated intermediate minimizes side reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and thioether (C-S, ~611 cm⁻¹) groups .
- ¹H NMR : Signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.9–7.5 ppm), and NH protons (δ ~9.8 ppm) confirm regiochemistry .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the molecular formula .
Advanced: How can complex NMR splitting patterns resolve regiochemical ambiguities?
- NOESY/ROESY : Correlates spatial proximity of protons to confirm thiadiazole substitution patterns .
- 13C NMR : Carbon chemical shifts for carbonyl (δ ~170 ppm) and thiadiazole carbons (δ ~160–165 ppm) distinguish between tautomeric forms .
Basic: What in vitro biological screening models are relevant for this compound?
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Hypoglycemic activity via α-glucosidase or PPAR-γ modulation, as seen in structurally related thiazolidinediones .
Advanced: How do substituents on the thiadiazole ring influence structure-activity relationships (SAR)?
- Electron-Withdrawing Groups (e.g., nitro) : Enhance antimicrobial activity but may reduce metabolic stability .
- Methoxy Groups : Improve solubility and bioavailability but can sterically hinder target binding .
- Thioether Linkers : Critical for redox-mediated interactions with biological targets, as shown in thiadiazole coordination chemistry studies .
Basic: How is purity validated during synthesis?
- TLC Monitoring : Mobile phases like ethyl acetate/hexane (7:3) track reaction progress .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
- Elemental Analysis : Matches calculated/found values for C, H, N (e.g., C: 53.1% calculated vs. 54.21% found) .
Advanced: How can contradictory biological activity data be resolved?
- Metabolite Profiling : LC-MS identifies active/inactive metabolites that may explain discrepancies .
- Receptor Binding Assays : Radioligand competition studies quantify affinity for targets like PPAR-γ or bacterial enzymes .
- Molecular Dynamics Simulations : Predict binding modes and identify substituent-dependent conformational changes .
Basic: What in vivo toxicity models are suitable for preclinical evaluation?
- Rodent Studies : Acute toxicity in Wistar albino mice (e.g., 50–200 mg/kg doses) with histopathological analysis of liver/kidney tissues .
- Pharmacokinetics : Plasma half-life (t½) and bioavailability via oral/intravenous administration routes .
Advanced: How does the thiadiazole moiety participate in metal coordination for catalytic applications?
- Coordination Chemistry : The sulfur and nitrogen atoms in thiadiazole act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic cycles in cross-coupling reactions .
- Spectroscopic Evidence : X-ray crystallography of metal complexes confirms bonding modes (e.g., κ²-N,S coordination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
